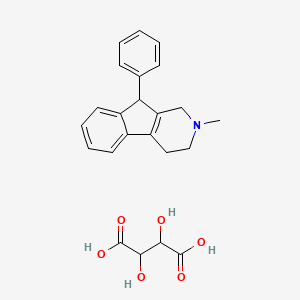

Phenindamine Tartrate

Description

Properties

CAS No. |

569-59-5 |

|---|---|

Molecular Formula |

C23H25NO6 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine |

InChI |

InChI=1S/C19H19N.C4H6O6/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;5-1(3(7)8)2(6)4(9)10/h2-10,19H,11-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

WFXURHIXPXVPGM-LREBCSMRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

569-59-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

82-88-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenindamine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Phenindamine (B164606) tartrate's primary mechanism of action is as a competitive antagonist at the histamine H1 receptor.[1][2][3] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding initiates a cascade of events leading to the characteristic symptoms of an allergic reaction.[2] Phenindamine, by competing with histamine for these receptor sites, prevents or mitigates these downstream effects.[1][3]

Signaling Pathway of the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, the following cascade is initiated:

-

Gαq Activation: The Gαq subunit of the G-protein is activated.

-

Phospholipase C (PLC) Activation: Gαq activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C.

-

Cellular Response: PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

-

Diagram: Histamine H1 Receptor Signaling Pathway

Figure 1. Histamine H1 Receptor Signaling and Phenindamine Inhibition.

Secondary Mechanism of Action: Anticholinergic Activity

Phenindamine tartrate also exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2][4] This action is responsible for several of its side effects, including dry mouth, blurred vision, and urinary retention.[2] The blockade of central muscarinic receptors also contributes to its sedative effects.

Signaling Pathway of Muscarinic Receptors (M1, M3, M5)

The primary muscarinic receptors involved in the peripheral side effects of anticholinergic drugs are the M1, M3, and to a lesser extent, M5 subtypes, which also signal through the Gq/11 pathway, similar to the H1 receptor.

-

Diagram: Muscarinic Receptor (M1/M3/M5) Signaling Pathway

Figure 2. Muscarinic Receptor Signaling and Phenindamine Inhibition.

Central Nervous System Effects

As a first-generation antihistamine, phenindamine tartrate readily crosses the blood-brain barrier.[5] Its sedative effects are attributed to the antagonism of both histamine H1 and muscarinic acetylcholine receptors in the central nervous system (CNS).[2] Histaminergic and cholinergic pathways in the brain are crucial for maintaining wakefulness and alertness.

Potential for Monoamine Oxidase Inhibition

Some sources suggest a potential interaction between phenindamine tartrate and monoamine oxidase inhibitors (MAOIs).[6] However, there is a lack of definitive studies and quantitative data to confirm whether phenindamine itself acts as a monoamine oxidase inhibitor. Further investigation is required to characterize this potential aspect of its pharmacological profile.

Quantitative Data

Table 1: Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

| Antihistamine | Receptor | Ki (nM) |

| Diphenhydramine | Histamine H1 | 11.2 |

| Chlorpheniramine | Histamine H1 | 3.2 |

| Promethazine | Histamine H1 | 2.0 |

| Hydroxyzine | Histamine H1 | 2.2 |

| Phenindamine Tartrate | Histamine H1 | Data Not Available |

Table 2: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines

| Antihistamine | Receptor | Ki (nM) |

| Diphenhydramine | Muscarinic (non-selective) | 130 |

| Chlorpheniramine | Muscarinic (non-selective) | 2,800 |

| Promethazine | Muscarinic (non-selective) | 20 |

| Hydroxyzine | Muscarinic (non-selective) | >10,000 |

| Phenindamine Tartrate | Muscarinic | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the quantitative pharmacological profile of phenindamine tartrate.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of phenindamine tartrate for the histamine H1 receptor and muscarinic receptors.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human H1 or muscarinic receptor).

-

Radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors).

-

Unlabeled phenindamine tartrate at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled phenindamine tartrate.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of phenindamine tartrate.

-

Determine the IC50 value (the concentration of phenindamine tartrate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

-

Diagram: Radioligand Binding Assay Workflow

Figure 3. Workflow for a Radioligand Binding Assay.

Functional Assay: Schild Analysis for Antagonist Potency (pA2)

Schild analysis is a classical pharmacological method to determine the potency of a competitive antagonist.

-

Objective: To determine the pA2 value of phenindamine tartrate at the histamine H1 receptor or muscarinic receptors in a functional tissue-based assay.

-

Materials:

-

Isolated tissue preparation that responds to the agonist of interest (e.g., guinea pig ileum for histamine or acetylcholine).

-

Organ bath with physiological salt solution, maintained at 37°C and aerated.

-

Isotonic transducer and recording system.

-

Agonist (e.g., histamine or acetylcholine).

-

Antagonist (phenindamine tartrate).

-

-

Procedure:

-

Obtain a cumulative concentration-response curve for the agonist in the absence of the antagonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of phenindamine tartrate for a predetermined time.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of phenindamine tartrate.

-

Repeat steps 2-4 with increasing concentrations of phenindamine tartrate.

-

Calculate the dose ratio (DR) for each concentration of the antagonist (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist).

-

Plot log(DR-1) against the negative logarithm of the molar concentration of phenindamine tartrate (Schild plot).

-

The x-intercept of the linear regression line gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

-

-

Diagram: Schild Analysis Logical Flow

Figure 4. Logical flow for performing a Schild analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if a compound inhibits the activity of MAO-A or MAO-B.

-

Objective: To determine the IC50 value of phenindamine tartrate for MAO-A and MAO-B.

-

Materials:

-

Source of MAO-A and MAO-B (e.g., rat brain mitochondria).

-

Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).

-

Phenindamine tartrate at various concentrations.

-

Detection system to measure the product of the enzymatic reaction (e.g., spectrophotometer or fluorometer).

-

-

Procedure:

-

Pre-incubate the enzyme source with various concentrations of phenindamine tartrate.

-

Initiate the reaction by adding the specific substrate.

-

Incubate for a defined period at 37°C.

-

Stop the reaction.

-

Measure the amount of product formed.

-

Calculate the percentage of inhibition for each concentration of phenindamine tartrate.

-

Plot the percentage of inhibition against the logarithm of the concentration of phenindamine tartrate to determine the IC50 value.

-

Conclusion

Phenindamine tartrate is a first-generation antihistamine that exerts its therapeutic effects and side effects primarily through competitive antagonism of histamine H1 and muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier leads to sedation. While the qualitative aspects of its mechanism of action are well-established, there is a notable absence of publicly available quantitative data regarding its receptor binding affinities and potential for monoamine oxidase inhibition. The experimental protocols detailed in this guide provide a clear framework for obtaining this critical information, which is essential for a complete understanding of its pharmacological profile and for guiding future research and development in this class of compounds.

References

- 1. Phenindamine | C19H19N | CID 11291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phenindamine Tartrate? [synapse.patsnap.com]

- 3. PHENINDAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Phenindamine - Wikipedia [en.wikipedia.org]

- 5. CAS 569-59-5: Phenindamine tartrate | CymitQuimica [cymitquimica.com]

- 6. What is Phenindamine Tartrate used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacological Profile of Phenindamine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phenindamine (B164606) tartrate is a first-generation antihistamine belonging to the pyridindene class, developed in the late 1940s.[1] It functions primarily as a potent histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine to alleviate symptoms of allergic reactions.[2][3] Like other first-generation agents, it readily crosses the blood-brain barrier, leading to central nervous system effects, and exhibits significant anticholinergic (antimuscarinic) properties that contribute to both its therapeutic actions and side-effect profile.[4][5] This document provides a comprehensive technical overview of the pharmacological profile of phenindamine tartrate, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical applications, and safety considerations. It also details representative experimental protocols for the in-vitro characterization of H1 receptor antagonists.

Introduction

Phenindamine is a synthetic H1-receptor antagonist with a distinctive indeno[2,1-c]pyridine core structure.[6] As the tartrate salt, it has been used clinically for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria (hives).[1][3] Its classification as a first-generation antihistamine is based on its non-selective nature, particularly its ability to penetrate the central nervous system (CNS) and interact with other receptor systems, most notably muscarinic acetylcholine (B1216132) receptors.[4][6] While effective, its use has largely been superseded by second-generation antihistamines, which offer improved selectivity and a more favorable side-effect profile. However, an understanding of its pharmacology remains relevant for research into H1 receptor antagonism and off-target effects.

Mechanism of Action

The primary mechanism of action for phenindamine is competitive antagonism at the histamine H1 receptor.[3] In allergic reactions, histamine released from mast cells and basophils binds to H1 receptors on various effector cells (e.g., in smooth muscle, vascular endothelium), triggering symptoms like itching, vasodilation, and increased capillary permeability.[4] Phenindamine binds to the H1 receptor, but does not activate it; instead, it blocks histamine from binding, thereby preventing the downstream signaling cascade.[2][3]

Most H1-antihistamines, including likely phenindamine, function as inverse agonists rather than neutral antagonists. This means they reduce the constitutive activity of the H1 receptor even in the absence of histamine, shifting the conformational equilibrium of the receptor towards the inactive state.[6]

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of phenindamine are driven by its interactions with the H1 receptor and, significantly, its off-target activity at muscarinic receptors.

Primary Target: H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism by phenindamine blocks this entire cascade.

Secondary Pharmacodynamic Effects

-

Anticholinergic (Antimuscarinic) Activity: Phenindamine blocks muscarinic acetylcholine receptors, leading to classic side effects like dry mouth, blurred vision, urinary retention, and constipation.[4] This activity is a hallmark of most first-generation antihistamines.

-

CNS Effects: Due to its lipophilic nature, phenindamine crosses the blood-brain barrier.[4] Antagonism of H1 receptors in the CNS, which are involved in promoting wakefulness, leads to sedation and drowsiness.[4] Paradoxical stimulation and insomnia have also been reported.

-

Antiemetic Effects: The drug has been noted to have antiemetic properties, likely due to its anticholinergic and central nervous system activity.[4]

Quantitative Receptor Binding & Potency Data

| Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM) of First-Generation Antihistamines | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | Compound | Histamine H₁ | Muscarinic M₁ | Muscarinic M₂ | Muscarinic M₃ | Muscarinic M₄ | Muscarinic M₅ | | Diphenhydramine | 16 | 83 | 230 | 130 | 160 | 120 | | Cyproheptadine | 0.4 - 2.1 | 1.3 | 13 | 2.0 | 2.5 | 1.6 | | Promethazine | 2.8 | 20 | 160 | 17 | 25 | 21 | | Chlorpheniramine | 3.2 | 2,800 | 11,000 | 4,200 | 1,800 | 3,300 | | Disclaimer: Data is sourced from various public databases and literature for comparative purposes only, as specific quantitative binding data for phenindamine is not publicly available. |

Pharmacokinetics

Detailed pharmacokinetic parameters for phenindamine are not well-documented. The profile is generally expected to align with other first-generation antihistamines.

-

Absorption: Administered orally and generally well-absorbed from the gastrointestinal tract.[7]

-

Distribution: Widely distributed throughout the body, including the CNS.[4] They typically have large apparent volumes of distribution (>4 L/kg).[7]

-

Metabolism: Primarily metabolized in the liver by hepatic enzymes.[4][7]

-

Excretion: Metabolites are excreted through the kidneys.[4] The elimination half-life for many first-generation agents ranges from 4 to 25 hours.[7]

| Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines | | :--- | :---: | :---: | :---: | | Compound | Time to Peak (Tₘₐₓ) | Elimination Half-Life (t₁/₂) | Bioavailability | | Diphenhydramine | ~2-3 hours | ~4-9 hours | ~40-60% | | Chlorpheniramine | ~2-3 hours | ~14-25 hours | ~34% | | Promethazine | ~2-3 hours | ~10-14 hours | ~25% | | Disclaimer: Data is provided for comparative context. Specific pharmacokinetic parameters for phenindamine are not well-established in public literature. |

Clinical Profile

Indications and Clinical Efficacy

Phenindamine tartrate is indicated for the temporary relief of symptoms associated with allergic reactions, including:

-

Allergic Rhinitis (runny nose, sneezing)[1]

-

Urticaria (hives, itching)[1]

-

Other symptoms of the common cold and allergies[2]

Its efficacy is comparable to other first-generation antihistamines, though its sedative properties can limit its use in patients requiring alertness.

Safety and Tolerability

The safety profile of phenindamine is characteristic of a non-selective, first-generation antihistamine.

| Table 3: Summary of Common Adverse Effects |

| System |

| Central Nervous System |

| Anticholinergic |

| Gastrointestinal |

| Cardiovascular |

| Source: Compiled from multiple sources describing first-generation antihistamine side effects.[2][4] |

Contraindications and Precautions:

-

Known hypersensitivity to phenindamine.

-

Use with caution in patients with narrow-angle glaucoma, prostatic hypertrophy, or bladder neck obstruction due to its anticholinergic effects.

-

May impair mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a vehicle or operating machinery.

| Table 4: Clinically Significant Drug-Drug Interactions | | :--- | :--- | | Interacting Drug Class | Potential Effect | | CNS Depressants (e.g., alcohol, sedatives, opioids) | Additive sedative and CNS depressant effects, potentially leading to respiratory depression. | | Monoamine Oxidase Inhibitors (MAOIs) | May prolong and intensify the anticholinergic effects of antihistamines. | | Other Anticholinergic Drugs | Increased risk and severity of anticholinergic side effects. | | Source: General knowledge base for first-generation antihistamines. |

Key Experimental Methodologies

Characterizing the pharmacological profile of a compound like phenindamine involves a suite of in-vitro and in-vivo assays.

In Vitro H1 Receptor Binding Assay (Representative Protocol)

This competitive binding assay determines a compound's affinity (Kᵢ) for the H1 receptor by measuring how effectively it displaces a known radiolabeled ligand.

Methodology Details:

-

Receptor Source: Membrane preparations from a cell line stably expressing the human H1 receptor (e.g., HEK293 cells).[8]

-

Radioligand: [³H]mepyramine, a selective H1 receptor antagonist.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound (phenindamine).

-

Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like mianserin).[8]

-

After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.[8]

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of phenindamine. Use non-linear regression to determine the IC₅₀ (the concentration of phenindamine that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[9]

Cellular Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of H1 receptor activation (or blockade) by quantifying changes in intracellular calcium concentration.[10]

Methodology Details:

-

Cell Line: Use a cell line expressing the H1 receptor (e.g., CHO or HEK293 cells).[11]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Procedure:

-

Establish a baseline fluorescence measurement.

-

Pre-incubate a set of cells with varying concentrations of phenindamine.

-

Stimulate the cells with a known H1 receptor agonist (e.g., histamine) at a concentration that produces a sub-maximal response (e.g., EC₈₀).[12]

-

Continuously measure the fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: Phenindamine's antagonistic activity is demonstrated by a concentration-dependent inhibition of the histamine-induced calcium signal. An IC₅₀ value for functional antagonism can be calculated.

Conclusion

Phenindamine tartrate is a classic first-generation H1-receptor antagonist with a well-understood, albeit non-selective, pharmacological profile. Its primary mechanism is the competitive blockade of the H1 receptor, preventing histamine-mediated allergic responses. Its significant anticholinergic activity and ability to penetrate the CNS are responsible for its characteristic side-effect profile, including sedation and dry mouth. While specific quantitative binding and pharmacokinetic data are sparse in modern literature, its properties can be contextualized by comparison with other first-generation agents. The experimental protocols described herein provide a robust framework for the preclinical characterization of H1 receptor antagonists, a process that has led to the development of safer, more selective second-generation drugs.

References

- 1. Phenindamine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenindamine | C19H19N | CID 11291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phenindamine Tartrate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

The Structure-Activity Relationship of Phenindamine Tartrate: A Technical Guide for Drug Development Professionals

Abstract

Phenindamine (B164606), a first-generation H1-receptor antagonist, has a rich history in the management of allergic conditions. Its tricyclic indene (B144670) framework distinguishes it from other classical antihistamines and provides a unique scaffold for exploring structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of phenindamine tartrate, focusing on the molecular determinants for its antihistaminic activity. We delve into the synthesis of phenindamine and its analogs, present available quantitative data on receptor binding, and provide detailed experimental protocols for key pharmacological assays. Furthermore, this guide illustrates the downstream signaling pathway of the H1 receptor and outlines experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Phenindamine is a potent H1-receptor antagonist characterized by a rigid tricyclic structure, which imparts a distinct pharmacological profile compared to more flexible first-generation antihistamines.[1] It operates as a competitive antagonist at H1 receptors, thereby mitigating the effects of histamine (B1213489) released during allergic responses.[2] Like many of its contemporaries, phenindamine can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] The stereochemistry of phenindamine is a critical determinant of its biological activity, with the (S)-enantiomer being the more potent of the two. A comprehensive understanding of the structure-activity relationship (SAR) of phenindamine is crucial for the rational design of novel antihistamines with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) of Phenindamine and its Analogs

The SAR of phenindamine and related H1-receptor antagonists is governed by several key structural features: the tricyclic ring system, the nature of the substituent on the basic nitrogen, and the stereochemistry at the chiral center.

The Tricyclic Core

The rigid indene backbone of phenindamine is essential for its high affinity to the H1 receptor. This tricyclic system helps to orient the key pharmacophoric elements—the two aromatic rings and the basic nitrogen—in a conformation that is optimal for receptor binding. The planarity and electron distribution of the aromatic rings are critical for van der Waals and pi-pi stacking interactions within the receptor binding pocket.

The N-Methyl Group

The tertiary amine is a common feature of classical H1-antihistamines and is crucial for forming an ionic bond with a conserved aspartate residue in the H1 receptor.[4] In phenindamine, this is a methyl group. Alterations to this group can significantly impact potency. Generally, a tertiary amine provides maximal activity.

Stereochemistry

Phenindamine possesses a chiral center at the C9 position. Pharmacophoric modeling studies have indicated that the (S)-configuration of phenindamine is the absolute bioactive configuration for binding to the histamine H1-receptor. This highlights the importance of stereoselective synthesis and evaluation of individual enantiomers in drug development.

Quantitative SAR Data

| Compound | Class | H1 Receptor K_i_ (nM) |

| Phenindamine | Indene | Data not readily available |

| Diphenhydramine | Ethanolamine | 16 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Promethazine | Phenothiazine | 2.1 |

| Triprolidine | Alkylamine | 0.4 |

Note: The Ki values are compiled from various sources and should be considered as approximate values for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenindamine and for a key pharmacological assay used to characterize its activity.

Synthesis of Phenindamine

The synthesis of phenindamine can be achieved through a multi-step process. The following protocol is a generalized representation based on established synthetic routes for similar compounds.

Step 1: Mannich Reaction

-

To a solution of acetophenone (B1666503) and methylamine (B109427) hydrochloride in ethanol, add paraformaldehyde.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and collect the precipitate by filtration to yield the Mannich base.

Step 2: Cyclization

-

Treat the Mannich base with a strong acid, such as polyphosphoric acid.

-

Heat the mixture at 100-120°C for 1-2 hours.

-

Pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude cyclized product.

Step 3: Reduction

-

Dissolve the cyclized product in a suitable solvent, such as ethanol.

-

Add a reducing agent, for example, sodium borohydride, in portions at 0°C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield phenindamine.

Step 4: Salt Formation

-

Dissolve the purified phenindamine base in a suitable solvent (e.g., isopropanol).

-

Add a solution of L-(+)-tartaric acid in the same solvent.

-

Stir the mixture to induce precipitation.

-

Collect the precipitate by filtration and dry under vacuum to obtain phenindamine tartrate.

Experimental Workflow for Phenindamine Synthesis

Caption: A generalized workflow for the multi-step synthesis of phenindamine tartrate.

H1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

-

[³H]-Mepyramine (radioligand).

-

Test compounds (e.g., phenindamine analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration near its K_d_), and either a test compound dilution or vehicle.

-

For non-specific binding determination, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50_ value from the resulting sigmoidal curve and calculate the K_i_ value using the Cheng-Prusoff equation.

Workflow for H1 Receptor Binding Assay

Caption: A streamlined workflow for determining the binding affinity of compounds to the H1 receptor.

Signaling Pathway

Phenindamine, as an H1-receptor antagonist, blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_q/11_.

Upon binding of histamine, the H1 receptor undergoes a conformational change, leading to the activation of G_q/11_. The activated Gα_q_ subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[4] Phenindamine competitively blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this entire cascade.

Histamine H1 Receptor Signaling Pathway

Caption: The signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by phenindamine.

Conclusion

References

- 1. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Phenindamine Tartrate and the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine, recognized for its role as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2] This document provides a comprehensive technical overview of the binding characteristics of phenindamine tartrate to the histamine H1 receptor, the associated signaling pathways, and the experimental methodologies used to characterize such interactions. As a first-generation antihistamine, phenindamine tartrate can cross the blood-brain barrier, which may lead to sedative effects.[2] Its primary therapeutic action is to mitigate allergic responses by preventing histamine from binding to H1 receptors.[1]

Phenindamine Tartrate: Histamine H1 Receptor Binding Affinity

Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Ki, IC50, or pA2 values) for phenindamine tartrate at the histamine H1 receptor. This suggests a gap in the publicly available research data for this specific compound. However, the qualitative mechanism of action is well-established, with phenindamine acting as a competitive inhibitor at the H1 receptor site.[1]

For the purpose of comparison, Table 1 provides representative binding affinity data for other first-generation antihistamines, illustrating the typical range of potencies observed for this class of drugs at the histamine H1 receptor.

Table 1: Representative Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

| Compound | Kᵢ (nM) | Test System | Radioligand | Reference |

| Diphenhydramine | 16 | Human H1 receptor expressed in CHO cells | [³H]pyrilamine | (Data from representative studies) |

| Chlorpheniramine | 3.2 | Guinea pig brain membranes | [³H]mepyramine | (Data from representative studies) |

| Promethazine | 2.1 | Human H1 receptor expressed in HEK293 cells | [³H]pyrilamine | (Data from representative studies) |

| Phenindamine Tartrate | Data Not Available | - | - | - |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/11 family of G-proteins.

Activation of the H1 receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by Phenindamine Tartrate.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. While a specific protocol for phenindamine tartrate is not available, the following is a generalized, detailed methodology for a competitive radioligand binding assay for the histamine H1 receptor, which would be suitable for characterizing phenindamine tartrate's binding properties.

Objective: To determine the inhibitory constant (Ki) of phenindamine tartrate for the histamine H1 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity H1 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]pyrilamine or [³H]mepyramine.

-

Test Compound: Phenindamine tartrate.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin (B1677119) or diphenhydramine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the H1 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each tube/well, add a constant concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the test compound (phenindamine tartrate).

-

For determining non-specific binding, add a saturating concentration of the non-labeled competitor instead of the test compound.

-

For determining total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the membrane preparation to all tubes/wells.

-

Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Figure 2. General Experimental Workflow for a Radioligand Binding Assay.

Conclusion

Phenindamine tartrate is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor. While its mechanism of action is understood qualitatively, there is a notable absence of specific quantitative binding affinity data in the public domain. The methodologies for determining such data, primarily through radioligand binding assays, are well-established and have been detailed in this guide. Further research to quantify the binding kinetics of phenindamine tartrate at the H1 receptor would be valuable for a more complete understanding of its pharmacological profile and for guiding the development of future H1 receptor antagonists. The provided diagrams of the H1 receptor signaling pathway and the experimental workflow offer clear visual aids for researchers in the field.

References

An In-depth Technical Guide to the Anticholinergic Properties of Phenindamine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) tartrate, a first-generation H1-receptor antagonist, is recognized for its therapeutic efficacy in managing allergic reactions.[1][2] Beyond its primary antihistaminic activity, it possesses significant anticholinergic properties, which contribute to both its therapeutic profile and its characteristic side effects.[3][4] This document provides a comprehensive technical overview of the anticholinergic characteristics of phenindamine tartrate, focusing on its mechanism of action, the experimental protocols used to quantify its effects, and the associated intracellular signaling pathways.

Mechanism of Anticholinergic Action

Phenindamine tartrate exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Acetylcholine (ACh), the endogenous ligand, is a key neurotransmitter in the parasympathetic nervous system.[5][6] By competitively blocking the binding of ACh to these receptors, phenindamine inhibits the downstream signaling cascades that mediate parasympathetic responses.[5] This blockade occurs in both the central and peripheral nervous systems, leading to a wide range of physiological effects.[3]

The antagonism at mAChRs is a hallmark of many first-generation antihistamines and is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation.[2][3]

Quantitative Analysis of Anticholinergic Activity

The anticholinergic potency of a compound like phenindamine is typically quantified through receptor binding assays and functional assays. While specific affinity constants (Ki) for phenindamine across all muscarinic receptor subtypes (M1-M5) are not prominently available in public literature, it is established as having significant anticholinergic effects.[3][7] The anticholinergic activity of antihistamines can vary widely. For instance, a study evaluating various H1-receptor antagonists found that some, like cyproheptadine (B85728) and promethazine, have high affinity for muscarinic receptors (Ki values in the low nanomolar range), while others have very low affinity.[8]

The anticholinergic burden of a medication regimen is often assessed using scales like the Anticholinergic Cognitive Burden (ACB) Scale or the Anticholinergic Risk Scale (ARS), which rank drugs based on their potential to cause anticholinergic adverse effects.[9][10][11]

Table 1: Comparative Anticholinergic Potency of H1 Antihistamines (Illustrative) Note: This table is illustrative of data from functional assays on other antihistamines, as specific pA2 values for phenindamine were not found in the reviewed literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

| Antihistamine | In Vitro Anticholinergic Potency (pA2) |

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | >7.5 |

| Diphenhydramine | 6.8 ± 0.1 |

| Chlorpheniramine | 6.2 ± 0.1 |

| Loratadine | 6.4 ± 0.1 |

| Cetirizine | Inactive |

| Fexofenadine | Inactive |

| Source: Based on data from comparative functional bioassays.[12] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is a standard method for determining the binding affinity of a test compound (e.g., phenindamine) for muscarinic receptors.[13]

Objective: To determine the inhibition constant (Ki) of phenindamine for specific muscarinic receptor subtypes.

Materials & Reagents:

-

Cell membranes from cell lines selectively expressing a human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), a high-affinity muscarinic antagonist.

-

Unlabeled test compound (Phenindamine Tartrate).

-

Reference unlabeled antagonist (e.g., Atropine) for determining non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer.[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist (e.g., Atropine).

-

Competition Binding: Membranes + Radioligand + Serial dilutions of Phenindamine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts.

-

Plot the percentage of specific binding against the logarithm of the phenindamine concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of phenindamine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Antagonism Assay (Schchild Analysis)

This protocol assesses the functional consequence of receptor binding by measuring the inhibition of agonist-induced tissue contraction.[12]

Objective: To determine the pA2 value for phenindamine, a measure of its functional antagonist potency.

Materials & Reagents:

-

Isolated guinea pig trachealis smooth muscle.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 at 37°C.

-

Muscarinic agonist (e.g., Carbachol).

-

Phenindamine Tartrate.

-

Isometric force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Mount strips of guinea pig trachealis muscle in an organ bath under a resting tension. Allow to equilibrate.

-

Control Curve: Generate a cumulative concentration-response curve for the agonist (Carbachol) to establish a baseline contractile response.

-

Washout: Thoroughly wash the tissue to return to baseline tension.

-

Antagonist Incubation: Add a known concentration of phenindamine to the organ bath and incubate for a set period (e.g., 30-60 minutes).

-

Test Curve: In the continued presence of phenindamine, generate a second cumulative concentration-response curve for Carbachol.

-

Repeat: Repeat steps 3-5 with increasing concentrations of phenindamine.

Data Analysis:

-

The presence of a competitive antagonist like phenindamine will cause a rightward, parallel shift in the agonist's concentration-response curve without depressing the maximum response.

-

Measure the dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) versus the log of the molar concentration of the antagonist (phenindamine).

-

The pA2 value is determined from the x-intercept of the linear regression line when the slope is constrained to 1.

Affected Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. By blocking these receptors, phenindamine inhibits these pathways. The five subtypes are primarily coupled to two major G-protein families:

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). Phenindamine's antagonism at these receptors, particularly M3, leads to reduced smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism at M2 receptors in the heart, for example, can inhibit the parasympathetic-mediated decrease in heart rate.

Conclusion

Phenindamine tartrate is a first-generation antihistamine with pronounced anticholinergic properties stemming from its competitive antagonism at muscarinic acetylcholine receptors. While specific high-affinity binding data is not as extensively published as for other anticholinergics, its functional effects are well-established and align with the known mechanisms of mAChR blockade. Understanding these properties is critical for drug development professionals and researchers, as the anticholinergic profile significantly influences the drug's clinical utility and side-effect profile. The methodologies detailed herein, including radioligand binding assays and functional tissue assays, represent the gold standard for quantifying the anticholinergic activity of phenindamine and other pharmacologically active compounds.

References

- 1. What is Phenindamine Tartrate used for? [synapse.patsnap.com]

- 2. CAS 569-59-5: Phenindamine tartrate | CymitQuimica [cymitquimica.com]

- 3. What is the mechanism of Phenindamine Tartrate? [synapse.patsnap.com]

- 4. Phenindamine - Wikipedia [en.wikipedia.org]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Measuring anticholinergic drug exposure in older community-dwelling Australian men: a comparison of four different measures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Unveiling the Sedative Potential of Phenindamine Tartrate: A Preclinical In-depth Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the sedative effects of phenindamine (B164606) tartrate observed in preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, quantitative effects on sedation, and the experimental protocols used for its evaluation.

Core Mechanism of Action: A Dual Antagonistic Profile

Phenindamine tartrate, a first-generation antihistamine, exerts its sedative effects primarily through its ability to cross the blood-brain barrier and interact with central nervous system receptors.[1][2] Its mechanism is twofold:

-

Histamine (B1213489) H1 Receptor Antagonism: By blocking H1 receptors in the brain, phenindamine tartrate inhibits the wakefulness-promoting effects of histamine.[1][3] This is a key mechanism shared by many first-generation antihistamines and is strongly associated with sedation.[4][5][6]

-

Muscarinic Acetylcholine (B1216132) Receptor Antagonism: Phenindamine also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[1][7] This action contributes to its sedative profile and can also lead to other central and peripheral side effects.[8][9][10]

The sedative properties of phenindamine tartrate are a direct consequence of its action on these two important neurotransmitter systems in the brain.[1]

Quantitative Assessment of Sedative Effects in Preclinical Models

While specific preclinical studies quantifying the sedative effects of phenindamine tartrate are not abundant in the public domain, the following table summarizes the expected outcomes based on the known pharmacology of first-generation antihistamines and the methodologies used to assess sedation. The data presented is illustrative of the types of quantitative results obtained from such studies.

| Preclinical Model | Assay | Key Parameters Measured | Expected Effect of Phenindamine Tartrate |

| Rodent (Mouse/Rat) | Open Field Test | - Total distance traveled- Rearing frequency- Time spent in the center vs. periphery | Dose-dependent decrease in locomotor activity and exploratory behavior.[11][12] |

| Rodent (Mouse/Rat) | Rotarod Test | - Latency to fall from the rotating rod | Dose-dependent decrease in motor coordination and balance.[13][14][15] |

| Rodent (Mouse/Rat) | Elevated Plus Maze | - Time spent in open arms vs. closed arms- Number of entries into open arms | While primarily a test for anxiolytics, sedative effects can manifest as reduced overall activity (fewer arm entries).[16][17][18][19][20] |

| Rodent (Mouse/Rat) | Potentiation of Hypnotics | - Duration of sleep induced by a hypnotic agent (e.g., pentobarbital) | Potentiation of the hypnotic effect, leading to a longer duration of sleep.[11][21][22] |

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the sedative effects of compounds like phenindamine tartrate.

Open Field Test

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment.[11]

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to facilitate the tracking of movement.

-

Procedure:

-

Acclimate the animal to the testing room for at least 30 minutes prior to the test.

-

Administer phenindamine tartrate or vehicle control at the desired dose and route of administration.

-

At a predetermined time post-administration, place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 5-15 minutes) using an automated tracking system or by manual observation.

-

-

Data Analysis: Key parameters include total distance traveled, time spent in different zones of the arena (center vs. periphery), and the number of vertical rears. A significant decrease in these parameters is indicative of sedation.

Rotarod Test

This test evaluates motor coordination and balance.[13][14][15]

-

Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.

-

Procedure:

-

Train the animals on the rotarod for several days prior to the experiment to establish a baseline performance.

-

On the test day, administer phenindamine tartrate or vehicle control.

-

At a specified time after drug administration, place the animal on the rotating rod.

-

Record the latency to fall off the rod. A maximum trial duration is typically set.

-

-

Data Analysis: A statistically significant decrease in the latency to fall compared to the control group indicates impaired motor coordination, a common manifestation of sedation.

Elevated Plus Maze

While primarily a model for anxiety, this test can also provide insights into sedative effects.[16][17][18][19][20]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Acclimate the animal to the testing environment.

-

Administer phenindamine tartrate or vehicle control.

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

-

Data Analysis: While the primary measures are related to anxiety (time in open arms), a significant reduction in the total number of arm entries can suggest a sedative or motor-impairing effect of the drug.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

Mechanism of Phenindamine Tartrate-Induced Sedation

Workflow for Evaluating Sedative Effects in Preclinical Models

References

- 1. What is the mechanism of Phenindamine Tartrate? [synapse.patsnap.com]

- 2. What is Phenindamine Tartrate used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenindamine - Wikipedia [en.wikipedia.org]

- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. biomed-easy.com [biomed-easy.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Variations in illumination, closed wall transparency and/or extramaze space influence both baseline anxiety and response to diazepam in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of histaminergic agents in the dorsal hippocampus of rats in the elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of pretest manipulation on elevated plus-maze behavior in adolescent and adult male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Screening hypnotic activity | PPTX [slideshare.net]

- 22. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

Phenindamine Tartrate Molecular Docking: A Technical Guide for Drug Development Professionals

An In-depth exploration of the molecular interactions between phenindamine (B164606) tartrate and the histamine (B1213489) H1 receptor, providing a comprehensive framework for in silico drug design and analysis.

This technical guide offers a detailed overview of molecular docking studies involving phenindamine tartrate, a first-generation antihistamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of ligand-receptor interactions. This document outlines the theoretical basis, experimental protocols, and data interpretation pertinent to the molecular docking of phenindamine tartrate with its primary target, the histamine H1 receptor.

Introduction to Phenindamine Tartrate and its Mechanism of Action

Phenindamine tartrate is a first-generation antihistamine used to alleviate symptoms of allergic reactions such as hay fever and urticaria.[1] Its therapeutic effects are primarily attributed to its competitive antagonism of the histamine H1 receptor.[2][3][4] By blocking the action of histamine at these receptors, phenindamine prevents the downstream signaling cascades that lead to allergic symptoms. Like other first-generation antihistamines, phenindamine tartrate can cross the blood-brain barrier, which may lead to central nervous system effects such as drowsiness.[1][2]

The molecular structure of phenindamine tartrate consists of the active phenindamine molecule and a tartrate salt component. The chemical formula is C₂₃H₂₅NO₆ and it has a molecular weight of approximately 411.45 g/mol .[5][6][7][8][9] Understanding the three-dimensional structure of phenindamine is the first step in a molecular docking study.

The Histamine H1 Receptor: The Primary Target

The histamine H1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding of histamine, the H1 receptor undergoes a conformational change, activating an intracellular Gq protein. This, in turn, stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately results in the physiological responses associated with allergic reactions.[1]

For molecular docking studies, a high-resolution three-dimensional structure of the histamine H1 receptor is essential. Several structures are available in the Protein Data Bank (PDB), including the crystal structure of the human H1 receptor in complex with the antagonist doxepin (B10761459) (PDB ID: 3RZE).[2] This structure provides a valuable template for defining the ligand-binding pocket and understanding the key interactions between the receptor and its antagonists.

Molecular Docking Experimental Protocol

This section details a comprehensive, step-by-step protocol for performing a molecular docking study of phenindamine tartrate with the human histamine H1 receptor.

Software and Tools

-

Molecular Graphics and Modeling: PyMOL, UCSF Chimera, or similar.

-

Docking Software: AutoDock Vina

-

Ligand Preparation: ChemDraw, Avogadro, or online tools like the PRODRG server.

-

Protein Preparation: AutoDockTools (ADT)

Protein Preparation

-

Receptor Selection and Download: The crystal structure of the human histamine H1 receptor in complex with doxepin (PDB ID: 3RZE) is a suitable choice.[2] Download the PDB file from the RCSB Protein Data Bank.

-

Initial Protein Cleaning: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, including water, co-factors (except those critical for binding), and any existing ligands. For this study, the co-crystallized doxepin should be removed to create a vacant binding site for phenindamine.

-

Preparation for Docking: Using AutoDockTools:

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Merge non-polar hydrogens.

-

Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

-

Ligand Preparation

-

Ligand Structure Acquisition: Obtain the 3D structure of phenindamine. This can be done by searching the PubChem database (CID 11291 for phenindamine) and downloading the structure in SDF or MOL2 format.[10][11] For the purpose of this study, the active phenindamine moiety is used, not the tartrate salt.

-

Ligand Optimization:

-

Open the ligand file in a molecular editor like Avogadro.

-

Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Ensure the correct protonation state at physiological pH (around 7.4).

-

-

Preparation for Docking: Using AutoDockTools:

-

Detect the ligand's rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT format.

-

Grid Generation and Binding Site Definition

The binding site is defined by a grid box that encompasses the region of the receptor where the ligand is expected to bind.

-

Identifying the Binding Pocket: The binding site of doxepin in the 3RZE crystal structure can be used to define the center of the grid box.[2] Key interacting residues for H1 receptor antagonists include Asp107 in transmembrane domain 3 (TM3), Trp167 in TM4, Lys200 in TM5, and Phe433 and Phe436 in TM6.[12] Molecular dynamics simulations have also highlighted the importance of Asp107, Tyr108, Thr194, Asn198, Trp428, Tyr431, Phe432, and Phe435 for histamine binding.[13]

-

Grid Box Setup: In AutoDockTools, center the grid box on the identified binding pocket. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Molecular Docking Simulation

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.

-

Running AutoDock Vina: Execute the docking simulation from the command line using the following command:

-

Output: AutoDock Vina will generate an output file containing the predicted binding poses of phenindamine, ranked by their binding affinity scores (in kcal/mol).

Analysis of Results

-

Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. More negative values indicate a stronger binding.

-

Interaction Analysis: Visualize the docked poses in a molecular graphics program. Analyze the interactions between phenindamine and the amino acid residues of the H1 receptor. Look for key interactions such as:

-

Hydrogen bonds: These are crucial for specificity and affinity.

-

Hydrophobic interactions: Important for the overall stability of the complex.

-

Pi-pi stacking: Interactions between aromatic rings.

-

Salt bridges: Electrostatic interactions between charged groups.

-

-

Validation: Compare the identified interactions with known binding modes of other H1 antagonists and with mutagenesis data from the literature to validate the docking results.[12]

Quantitative Data Summary

As no specific molecular docking studies for phenindamine tartrate have been published, the following table presents hypothetical, yet realistic, quantitative data that could be expected from such a study. These values are based on typical binding affinities observed for first-generation antihistamines with the histamine H1 receptor.

| Ligand | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| Phenindamine | -9.5 | 25.5 | Asp107 (Ionic), Trp167 (Pi-pi), Phe433 (Hydrophobic), Phe436 (Hydrophobic), Lys200 (Cation-pi) |

| Doxepin (Reference) | -10.2 | 8.7 | Asp107 (Ionic), Trp428 (Pi-pi), Phe432 (Hydrophobic) |

Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Signaling cascade of the histamine H1 receptor and the antagonistic action of phenindamine tartrate.

Molecular Docking Workflow

Caption: A streamlined workflow for the molecular docking of phenindamine with the histamine H1 receptor.

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into the binding mechanisms of drugs like phenindamine tartrate. By following a rigorous and well-defined protocol, researchers can predict the binding affinity and identify key molecular interactions that govern the drug's efficacy. The information gleaned from these studies can guide the rational design of novel and more potent antihistamines with improved selectivity and reduced side effects. This technical guide provides a foundational framework for conducting and interpreting molecular docking studies of phenindamine tartrate, thereby facilitating its further investigation in the context of modern drug discovery.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GROMACS Tutorials [mdtutorials.com]

- 7. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenindamine | C19H19N | CID 11291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenindamine Tartrate | C23H25NO6 | CID 11290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mutational analysis of the antagonist-binding site of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of histamine to the H1 receptor-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenindamine Tartrate's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) tartrate, a first-generation H1-receptor antagonist, exerts significant effects on the central nervous system (CNS) primarily due to its ability to cross the blood-brain barrier.[1][2][3] This technical guide provides an in-depth analysis of the known CNS effects of phenindamine tartrate, consolidating available quantitative data, detailing experimental protocols from key studies, and illustrating relevant signaling pathways. While specific receptor binding affinities and brain-to-plasma concentration ratios for phenindamine tartrate are not widely available in public literature, this guide synthesizes existing clinical and preclinical knowledge to offer a comprehensive overview for research and drug development professionals.

Introduction

Phenindamine tartrate is a potent antihistamine with anticholinergic properties, historically used for the symptomatic relief of allergic reactions.[2][4] As a first-generation antihistamine, it readily penetrates the CNS, leading to a range of effects, most notably sedation.[2][5] Understanding the nuances of these CNS effects is critical for drug development, safety assessment, and exploring potential therapeutic applications beyond its antihistaminic action. This document serves as a technical resource, summarizing the core pharmacology of phenindamine tartrate's interaction with the CNS.

Mechanism of Action in the Central Nervous System

Phenindamine tartrate's primary mechanism of action in the CNS involves competitive antagonism of the histamine (B1213489) H1 receptor.[2][6] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness. By blocking H1 receptors in the brain, phenindamine tartrate inhibits this arousal pathway, leading to its characteristic sedative effects.[2]

Furthermore, phenindamine tartrate exhibits anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors.[2] This action contributes to both its therapeutic effects and some of its side-effect profile, including potential cognitive and psychomotor alterations.

Receptor Binding Profile

Quantitative data on the binding affinity (Ki) of phenindamine tartrate for various CNS receptors is not extensively available in the public domain.[7] However, based on its classification as a first-generation antihistamine with known anticholinergic effects, it is expected to have a significant affinity for histamine H1 and muscarinic receptors. Its affinity for other CNS receptors, such as serotonergic and dopaminergic receptors, has not been well-characterized in publicly accessible literature.

Pharmacokinetics: Central Nervous System Penetration

Central Nervous System Effects: Quantitative Data

The most comprehensive quantitative data on the CNS effects of phenindamine tartrate comes from a clinical study investigating its impact on sleepiness and psychomotor performance.

Table 1: Effects of Phenindamine Tartrate on Psychomotor Performance and Sleepiness

| Parameter | Phenindamine Tartrate (25 mg) | Placebo | Diphenhydramine (50 mg) | p-value (Phenindamine vs. Placebo) | p-value (Phenindamine vs. Diphenhydramine) |

| Stanford Sleepiness Scale (SSS) at 3 hours (change from baseline) | 0.8 | 0.2 | 2.1 | < 0.05 | < 0.05 |

| Choice Reaction Time (CRT) - Mean Reaction Time at 3 hours (ms change from baseline) | +5 | -10 | +40 | NS | < 0.05 |

| Tracking Task - Root Mean Square Error at 3 hours (change from baseline) | +0.5 | -0.2 | +2.5 | NS | < 0.05 |

| Hand Steadiness at 3 hours (change from baseline) | +0.1 | 0 | +0.8 | NS | < 0.05 |

Data synthesized from Witek et al., 1992.[5][8] NS = Not Significant.

Experimental Protocols

Assessment of Psychomotor Performance and Sleepiness in Humans

This section details the methodology used in a key clinical study to quantify the CNS effects of phenindamine tartrate.[5][8]

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers.

Treatments:

-

Phenindamine tartrate (25 mg, single oral dose)

-

Diphenhydramine (50 mg, single oral dose - as a positive control)

-

Placebo

Assessments: Performed at baseline and at 1, 3, and 5 hours post-dose.

Psychomotor Tests:

-

Choice Reaction Time (CRT): Subjects respond to a visual stimulus on a computer screen by pressing a corresponding button. The primary measure is the mean reaction time in milliseconds.

-

Tracking Task: Subjects use a joystick to follow a moving target on a screen. The primary measure is the root mean square (RMS) error, indicating deviation from the target.

-

Hand Steadiness: Subjects hold a stylus within a small hole without touching the sides. The primary measure is the number of contacts made over a set time period.

-

Divided Attention Task: A dual-task paradigm combining tracking and reaction time tests.

Subjective Sleepiness Assessment:

-

Stanford Sleepiness Scale (SSS): A 7-point scale where subjects rate their current level of sleepiness.

-

Visual Analog Scale (VAS): A 100 mm line where subjects mark their level of sleepiness, from "not at all sleepy" to "extremely sleepy."

Data Analysis: Analysis of variance (ANOVA) for a crossover design was used to compare the effects of the different treatments.

Signaling Pathways

Histamine H1 Receptor Signaling in the CNS